molecular formula C12H6Br4O2S B14304171 1,1'-Sulfonylbis(2,3-dibromobenzene) CAS No. 112527-29-4

1,1'-Sulfonylbis(2,3-dibromobenzene)

Cat. No.: B14304171
CAS No.: 112527-29-4
M. Wt: 533.9 g/mol
InChI Key: IKFXUYKTWXXGSR-UHFFFAOYSA-N
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Description

Bis(2,3-dibromophenyl) sulfone is an organic compound with the molecular formula C12H6Br4O2S It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group (SO2) bonded to two phenyl groups, each substituted with bromine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,3-dibromophenyl) sulfone typically involves the reaction of 2,3-dibromophenyl sulfone with appropriate reagents under controlled conditions. One common method is the sulfonylation of 2,3-dibromophenyl compounds using sulfur dioxide and a suitable oxidizing agent. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the sulfone group.

Industrial Production Methods

In industrial settings, the production of Bis(2,3-dibromophenyl) sulfone may involve large-scale sulfonylation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2,3-dibromophenyl) sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfides.

    Substitution: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenyl sulfones with various functional groups.

Scientific Research Applications

Bis(2,3-dibromophenyl) sulfone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of high-performance polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(2,3-dibromophenyl) sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, it may interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl sulfone
  • Bis(3-aminophenyl) sulfone
  • Bis(4-nitrophenyl) sulfone
  • 2-nitrophenylphenyl sulfone
  • Benzylphenyl sulfone

Uniqueness

Bis(2,3-dibromophenyl) sulfone is unique due to the presence of bromine atoms on the phenyl rings, which can significantly influence its chemical reactivity and properties. This makes it distinct from other sulfones and suitable for specific applications where bromine substitution is advantageous.

Properties

CAS No.

112527-29-4

Molecular Formula

C12H6Br4O2S

Molecular Weight

533.9 g/mol

IUPAC Name

1,2-dibromo-3-(2,3-dibromophenyl)sulfonylbenzene

InChI

InChI=1S/C12H6Br4O2S/c13-7-3-1-5-9(11(7)15)19(17,18)10-6-2-4-8(14)12(10)16/h1-6H

InChI Key

IKFXUYKTWXXGSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)S(=O)(=O)C2=C(C(=CC=C2)Br)Br

Origin of Product

United States

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